molecular formula C22H18ClN3O3 B2439224 4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol CAS No. 896620-41-0

4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol

Cat. No. B2439224
M. Wt: 407.85
InChI Key: VPLWSDJGHSBFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .

Scientific Research Applications

Antitumor and Anti-Inflammatory Activities

Compounds related to 4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol have been synthesized and evaluated for their antitumor and anti-inflammatory activities. These compounds, specifically the 5-[4-(2-Aryl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzylidene]-1,3-thiazolidin-4-ones, have shown potential in these fields (Horishny et al., 2020).

Antimicrobial, Anti-Inflammatory, and Antioxidant Activities

Studies have also been conducted on the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines. These derivatives, which are closely related to the compound , have shown significant activity against various microbial strains and have anti-inflammatory effects comparable to known drugs like diclofenac, as well as high antioxidant activity (Mandzyuk et al., 2020).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been performed on similar compounds to understand their molecular structure and potential biological effects. These studies, focusing on compounds like 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, offer insights into their molecular behavior and potential applications in scientific research (Viji et al., 2020).

Glucose Uptake Inhibition for Diabetes Treatment

Novel benzoxazine-based aglycones, closely related to the compound , have been found to block glucose uptake in vivo by inhibiting glycosidases. This is a significant finding in the context of treating type 2 diabetes and its associated secondary complications. Among these benzoxazines, compounds like 4-(7-chloro-2,4-dihydro-1H-benzo[d][1,3]oxazin-2-yl)phenol have shown significant inhibition towards glucosidase and potential as novel pharmacological approaches (Bharathkumar et al., 2014).

properties

IUPAC Name

4-chloro-2-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3/c1-28-20-4-2-3-15-18-12-17(16-11-14(23)5-6-19(16)27)25-26(18)22(29-21(15)20)13-7-9-24-10-8-13/h2-11,18,22,27H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLWSDJGHSBFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol

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